molecular formula C19H16Br2O B13887875 9-Allyl-9-allyloxy-2,7-dibromo-fluorene

9-Allyl-9-allyloxy-2,7-dibromo-fluorene

Cat. No.: B13887875
M. Wt: 420.1 g/mol
InChI Key: IISHHWJHUPVUTB-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-prop-2-enoxy-9-prop-2-enylfluorene is a brominated fluorene derivative. Fluorene compounds are known for their rigid, planar structures and are widely used in organic electronics, photonics, and as intermediates in organic synthesis. The presence of bromine atoms at the 2 and 7 positions, along with prop-2-enoxy and prop-2-enyl groups at the 9 position, makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is to start with 2,7-dibromofluorene, which can be synthesized by brominating fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The resulting 2,7-dibromofluorene is then reacted with prop-2-enol and prop-2-enyl bromide under basic conditions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9-prop-2-enoxy-9-prop-2-enylfluorene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The prop-2-enoxy and prop-2-enyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert these groups into alcohols or alkanes.

    Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted fluorenes, while oxidation and reduction can produce a range of oxygenated or hydrogenated derivatives.

Scientific Research Applications

2,7-Dibromo-9-prop-2-enoxy-9-prop-2-enylfluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-dibromo-9-prop-2-enoxy-9-prop-2-enylfluorene in various applications involves its ability to participate in electronic and photonic processes. The bromine atoms and prop-2-enoxy/prop-2-enyl groups influence the electronic distribution and reactivity of the fluorene core, making it suitable for use in electronic devices and as a reactive intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules or materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-9-prop-2-enoxy-9-prop-2-enylfluorene is unique due to the presence of both prop-2-enoxy and prop-2-enyl groups at the 9 position, which impart distinct electronic and steric properties. These functional groups enhance its reactivity and make it suitable for specific applications in organic electronics and photonics.

Properties

Molecular Formula

C19H16Br2O

Molecular Weight

420.1 g/mol

IUPAC Name

2,7-dibromo-9-prop-2-enoxy-9-prop-2-enylfluorene

InChI

InChI=1S/C19H16Br2O/c1-3-9-19(22-10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21)12-18(16)19/h3-8,11-12H,1-2,9-10H2

InChI Key

IISHHWJHUPVUTB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)OCC=C

Origin of Product

United States

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